3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
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Overview
Description
3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound highly reactive and versatile in organic synthesis .
Preparation Methods
The synthesis of 3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Chemical Reactions Analysis
3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The active hydrogen on the cyano group allows for substitution reactions with various nucleophiles.
Condensation: The compound can participate in condensation reactions to form heterocyclic compounds.
Scientific Research Applications
3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound’s derivatives have shown diverse biological activities, making it a subject of interest in biochemical research.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves its interaction with various molecular targets and pathways. The cyano and amide groups allow it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. This makes it a valuable compound in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can be compared with other cyanoacetamide derivatives such as:
- 3-Cyano-N-(prop-2-en-1-yl)benzamide
- 3-Cyano-N-(2-furylmethyl)benzamide
- 3-Bromo-N-(pyridin-3-yl)benzamide
- 4-Cyano-N-(2-propynyl)benzamide
- 3-Cyano-N-(4-methylbenzyl)benzamide
These compounds share similar structural features but differ in their substituents, which can significantly affect their reactivity and biological activity. The unique combination of the hydroxycyclohexenyl and cyano groups in this compound makes it particularly interesting for further research and development.
Properties
IUPAC Name |
3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-10-12-5-4-6-13(9-12)14(18)17-11-15(19)7-2-1-3-8-15/h2,4-7,9,19H,1,3,8,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQGTEPYCCRRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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